molecular formula C21H28BNO5S B8243484 N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8243484
M. Wt: 417.3 g/mol
InChI Key: CXGOJUSUDUNONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative containing a boronate ester group. This compound is structurally characterized by a sulfonamide moiety linked to a 4-methoxybenzyl group and a methyl group on the nitrogen atom, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the para position of the benzene ring. The boronate ester group enables its participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BNO5S/c1-20(2)21(3,4)28-22(27-20)17-9-13-19(14-10-17)29(24,25)23(5)15-16-7-11-18(26-6)12-8-16/h7-14H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGOJUSUDUNONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BNO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the boronic ester: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester.

    Sulfonamide formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.

    Coupling reaction: The final step involves coupling the boronic ester with the sulfonamide derivative under specific conditions, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The sulfonamide group can interact with various enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Core Structure Variations

Several analogues share the benzenesulfonamide-boronate ester scaffold but differ in substituents, influencing their reactivity and physicochemical properties:

Compound Name Substituents Molecular Weight Key Applications/Reactivity
Target Compound -N(4-Methoxybenzyl)(CH3), -B(O2C2(CH3)4) ~415.3 (calc.) Suzuki coupling precursor; potential enzyme inhibitor
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide -N(CH2CH3)2, -CH3 at C4, -B(O2C2(CH3)4) at C3 Not reported Intermediate for biaryl synthesis; higher lipophilicity due to N,N-diethyl groups
N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -N(OCH3)(CH3), -B(O2C2(CH3)4) at C4 291.1 Suzuki coupling; amide group enhances hydrolytic stability
N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide -N(CH2CH2OH), -B(O2C2(CH3)4) at C4 327.2 Improved water solubility; used in medicinal chemistry

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonamide) enhance stability but reduce nucleophilicity of the boronate ester.
  • N-Alkylation (e.g., N-methyl, N-methoxy) modulates steric hindrance, affecting coupling efficiency in Suzuki reactions .
  • Polar Substituents (e.g., -OH in hydroxyethyl derivatives) improve solubility but may complicate purification .

Positional Isomerism

The meta-selective C-H borylation of benzylamine-derived amides (e.g., 3n in ) highlights the importance of boronate positioning. Unlike the target compound’s para-substituted boronate, meta-substituted analogues exhibit distinct reactivity in coupling reactions due to altered electronic environments .

Suzuki-Miyaura Coupling

The target compound and its analogues are typically synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl2 or PdCl2(dppf)·CH2Cl2) between aryl halides and boronate esters. For example:

  • Target Compound : Synthesized via coupling of 4-bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide with bis(pinacolato)diboron (B2pin2) under basic conditions (e.g., K2CO3) .
  • Compound 59 (): Prepared from 4-bromo-2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide and a pyridinylboronate ester, achieving 72% yield .

Comparative Yields :

Compound Catalyst Solvent Yield (%) Reference
Target Compound PdCl2(dppf)·CH2Cl2 1,4-Dioxane ~70–80
N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Pd(PPh3)4 DMF/H2O 85
2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide Pd(dppf)Cl2 DMF/H2O 72

Key Factors Affecting Yield :

  • Steric Hindrance : Bulky N-substituents (e.g., 4-methoxybenzyl) reduce reaction rates.
  • Solvent Polarity : Polar aprotic solvents (DMF, 1,4-dioxane) enhance catalyst stability .

Enzyme Inhibition

The target compound’s benzenesulfonamide moiety is structurally analogous to trypanocidal N-myristoyltransferase inhibitors (e.g., Compound 59 in ), where the sulfonamide group interacts with enzyme active sites via hydrogen bonding .

Material Science

Boronate esters like the target compound are used in covalent organic frameworks (COFs) due to their reversible bond formation. Compared to N-methoxybenzamide derivatives (), sulfonamide-based boronates exhibit higher thermal stability .

Biological Activity

N-(4-Methoxybenzyl)-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

  • Molecular Formula : C21H28BNO5S
  • Molecular Weight : 417.33 g/mol
  • CAS Number : Not available in the provided sources
  • Purity : Specifications vary; usually above 95% for research purposes.

This compound is believed to exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis.
  • Antiproliferative Effects : Research indicates that related sulfonamide compounds can inhibit cell proliferation in various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

  • Cell Line Studies : The compound exhibited significant inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating potent activity against these cells while showing reduced effects on normal cells, suggesting a favorable therapeutic window .
Cell LineIC50 (μM)Selectivity Index (Cancer/Normal)
MDA-MB-2310.12620-fold
MCF10A (Normal)2.52

In Vivo Studies

In vivo studies using mouse models have demonstrated that the compound can reduce tumor growth and metastasis:

  • Tumor Models : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound led to a significant reduction in metastatic nodules compared to controls .

Toxicology and Safety Profile

The safety profile is crucial for any therapeutic application. Preliminary studies suggest:

  • Low Toxicity : The compound showed no significant toxicity at therapeutic doses in animal models.
  • Safety Indicators : No severe adverse effects were noted during subacute toxicity assessments at doses up to 40 mg/kg .

Case Studies

  • Study on MDA-MB-231 Cells : A pharmacodynamic study indicated that treatment with this compound resulted in a more than two-log reduction in viral load in infected mice models, similar to the effects seen with established antiviral agents .
  • Matrix Metalloproteinase Inhibition : The compound demonstrated significant inhibition of MMP-2 and MMP-9 activities which are critical in cancer invasion and metastasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.